molecular formula C21H19ClN2O3 B6131338 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide

5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide

Número de catálogo: B6131338
Peso molecular: 382.8 g/mol
Clave InChI: CPSWSJLTJIUYOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).

Mecanismo De Acción

5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide inhibits BTK by binding to the enzyme's active site, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation and survival. BTK inhibition also leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the upregulation of pro-apoptotic proteins, such as Bim, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, leading to the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies. This compound has also been shown to have a favorable safety profile, with minimal off-target effects and toxicity in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide in lab experiments include its potent and selective inhibition of BTK, its favorable safety profile, and its potential synergistic effects with other chemotherapeutic agents. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects in other signaling pathways.

Direcciones Futuras

For the development of 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide include the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies with other targeted agents. This compound is also being investigated for its potential applications in autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by aberrant B-cell activation and proliferation.

Métodos De Síntesis

The synthesis of 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction. The first step involves the preparation of 3-chlorobenzoic acid, which is then converted to 3-chlorobenzoyl chloride. The second step involves the preparation of 4-morpholinylphenylboronic acid, which is then coupled with 3-chlorobenzoyl chloride to form the intermediate 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl] benzamide. The final step involves the conversion of the benzamide intermediate to the furamide derivative using a palladium-catalyzed coupling reaction.

Aplicaciones Científicas De Investigación

5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. This compound has also shown synergistic effects with other chemotherapeutic agents, such as rituximab and venetoclax, in the treatment of CLL and MCL.

Propiedades

IUPAC Name

5-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-16-3-1-2-15(14-16)19-8-9-20(27-19)21(25)23-17-4-6-18(7-5-17)24-10-12-26-13-11-24/h1-9,14H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSWSJLTJIUYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.